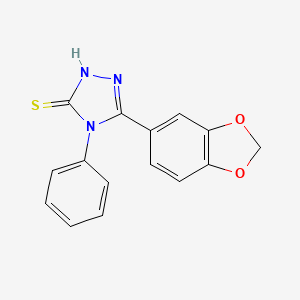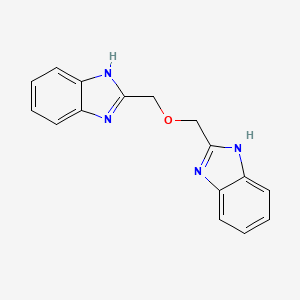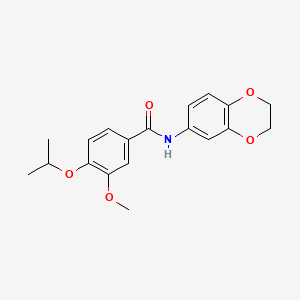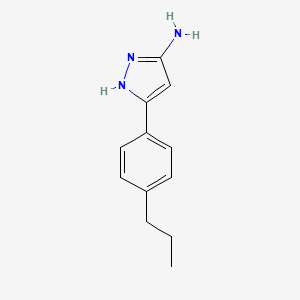
3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, including heterocyclization of thiosemicarbazides under basic conditions or condensation reactions with aldehydes to form Schiff bases. For instance, compounds similar to the title molecule have been synthesized through reactions involving amino-triazole-thione with different aldehydes or by cyclization of potassium dithiocarbazinate with hydrazine hydrate (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole-thione derivatives is characterized by their planar triazole ring, which can form various angles with attached phenyl or benzene rings, contributing to the compound's overall molecular geometry. X-ray crystallography often reveals the planarity of the triazole ring and the spatial arrangement of substituents, which affects the compound's physical and chemical properties (Karczmarzyk et al., 2013).
Chemical Reactions and Properties
Triazole-thiones participate in various chemical reactions, including intramolecular hydrogen bonding, tautomerism, and supramolecular interactions such as π–π interactions and hydrogen bonding, which influence the compounds' stability and reactivity. The presence of the triazole-thione moiety also allows for further functionalization through reactions with halides or aldehydes to introduce new substituents or form condensed heterocyclic systems (Aouad et al., 2018).
Physical Properties Analysis
The physical properties of triazole-thiones, including melting points, solubility, and crystallinity, are significantly influenced by the compound's molecular structure. The planarity of the triazole ring and the nature of its substituents affect the compound's packing in the solid state, contributing to its thermal stability and melting point. Vibrational spectroscopy (FT-IR and Raman) and NMR spectroscopy are commonly used to characterize these compounds and confirm their structures (Sert et al., 2014).
Chemical Properties Analysis
The chemical properties of "3-(1,3-Benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione" and similar compounds include their reactivity towards nucleophiles and electrophiles, redox behavior, and potential biological activity. These properties are dictated by the electron-donating and withdrawing effects of the substituents on the triazole-thione core. Studies have shown that modifications on the triazole ring can lead to compounds with significant biological activities, including antimicrobial and anti-inflammatory properties (Tozkoparan et al., 2000).
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
- Antioxidant Activity : Compounds with the 1,2,4-triazole-5(4H)-thione moiety have been found to possess potent antioxidant properties, comparable to BHT (Butylated hydroxytoluene), a common synthetic antioxidant (Baytas et al., 2012).
- Antimicrobial Effects : Novel derivatives of 3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione have demonstrated slight antimicrobial activity against a range of microorganisms, suggesting potential in antimicrobial treatments (Baytas et al., 2012).
Molecular Properties and Interactions
- Physicochemical and Thermal Properties : Studies have focused on the physicochemical and thermal properties of 1,2,4-triazole derivatives, analyzing their structure and interactions, such as thiol/thione tautomerism. These insights are crucial for understanding the compound's stability and reactivity (Aouad et al., 2018).
- Acidity Constants in Solvent Mixtures : The acid-base behavior of 1,2,4-triazole derivatives in different solvent mixtures has been analyzed, providing essential data for their use in various chemical and pharmaceutical processes (Azimi et al., 2008).
Biological Activities
- Anti-Inflammatory Activity : Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Labanauskas et al., 2004).
- Antioxidative Activity : Some synthesized derivatives of 3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thiones have exhibited excellent antioxidative activity, indicating their potential role in combating oxidative stress-related diseases (Tumosienė et al., 2014).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c21-15-17-16-14(18(15)11-4-2-1-3-5-11)10-6-7-12-13(8-10)20-9-19-12/h1-8H,9H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBWDMDSUVQYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluorophenyl)-3-[2-methyl-5-(1-piperidinylsulfonyl)-3-furanyl]urea](/img/structure/B1222405.png)
![2-[[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-methylamino]acetic acid methyl ester](/img/structure/B1222408.png)

![1-[4-[2-Hydroxy-3-[2-phenylethyl-(phenylmethyl)amino]propoxy]phenyl]-1-propanone](/img/structure/B1222410.png)
![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1222411.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1222414.png)
![2-[[2-[(3,7-Dimethyl-2-quinolinyl)thio]-1-oxoethyl]amino]-4,5-dimethoxybenzoic acid](/img/structure/B1222415.png)
![2-(4-bromophenoxy)-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]acetamide](/img/structure/B1222418.png)
![4-tert-butyl-N-[2,5-dimethoxy-4-[[1-oxo-2-(1-piperidinyl)ethyl]amino]phenyl]benzamide](/img/structure/B1222419.png)
![3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1222420.png)
![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)
![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)
